4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile
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Overview
Description
4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a heterocyclic compound that contains a benzothiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with isopropyl ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic Acid: Similar structure but with an acetic acid group.
2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-dione: Contains a benzoxazine ring instead of a benzothiazine ring.
Uniqueness
4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C12H12N2OS |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
3-oxo-4-propan-2-yl-1,4-benzothiazine-7-carbonitrile |
InChI |
InChI=1S/C12H12N2OS/c1-8(2)14-10-4-3-9(6-13)5-11(10)16-7-12(14)15/h3-5,8H,7H2,1-2H3 |
InChI Key |
FVJFZLCAMDKJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)CSC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
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